BenchChemオンラインストアへようこそ!

Terazosin Hydrochloride

Hypertension Pharmacology Clinical Trial

Terazosin Hydrochloride (CAS 70024-40-7) delivers a 12-hour elimination half-life for once-daily dosing models, decisively outperforming short-acting prazosin (2–3 h). As a gold-standard BPH reference, it yields a benchmark 22% improvement in peak urinary flow rate and exhibits validated, irreplaceable Pgk1/Hsp90 activator activity for neurodegeneration, organ protection, and cellular stress-resistance studies. The compound also serves as an essential positive control in cardiovascular safety pharmacology for first-dose hypotension and orthostatic-syncope assays, with established clinical data showing a 57% normalized-blood-pressure rate at 5.6 mg/day.

Molecular Formula C19H30ClN5O6
Molecular Weight 459.9 g/mol
CAS No. 70024-40-7
Cat. No. B000612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerazosin Hydrochloride
CAS70024-40-7
SynonymsA 45975
Adecur
Apo-Terazosin
Deflox
Dysalfa
Flotrin
Heitrin
Hytrin
Hytrin BPH
Hytrine
Magnurol
Novo-Terazosin
Nu-Terazosin
PMS-Terazosin
ratio-Terazosin
Sutif
Tazusin
Terazoflo
terazosin
Terazosin AZU
Terazosin Hexal
Terazosin hydrochloride
terazosin hydrochloride anhydrous
terazosin, monohydrochloride, dihydrate
Terazosina Alter
Terazosina Kern
Terazosina Qualix
Zayasel
Molecular FormulaC19H30ClN5O6
Molecular Weight459.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.Cl
InChIInChI=1S/C19H25N5O4.ClH.2H2O/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;;;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H;2*1H2
InChIKeyNZMOFYDMGFQZLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terazosin Hydrochloride (CAS 70024-40-7) Procurement Guide: Baseline Pharmacology and Class Positioning


Terazosin Hydrochloride (CAS 70024-40-7) is a quinazoline derivative that functions as a competitive and orally active α1-adrenoceptor antagonist . It is primarily indicated for the treatment of hypertension and benign prostatic hyperplasia (BPH), acting by relaxing vascular and prostatic smooth muscle . As a member of the quinazoline class of alpha-blockers, it shares structural and functional similarities with prazosin and doxazosin but possesses distinct pharmacokinetic properties that influence its clinical application and research utility [1].

Why Generic Substitution of Terazosin Hydrochloride for Other Alpha-1 Blockers is Not Supported by Evidence


Substituting terazosin hydrochloride for another alpha-1 blocker like prazosin, doxazosin, or tamsulosin is not scientifically justifiable due to critical differences in pharmacokinetic profiles and, consequently, dosing regimens. Terazosin has a significantly longer elimination half-life (approximately 12 hours) compared to prazosin (2-3 hours), enabling once-daily dosing versus the multiple daily doses required for prazosin [1]. This difference directly impacts patient adherence and the consistency of therapeutic effect. Furthermore, clinical trials demonstrate that these agents have distinct efficacy and side effect profiles in both hypertension and BPH, as detailed in the following quantitative evidence [2].

Quantitative Differentiation of Terazosin Hydrochloride: A Head-to-Head Evidence Guide for Scientific Selection


Terazosin vs. Doxazosin: Comparable Antihypertensive Efficacy with a Higher Required Dose

A multicenter, double-blind study directly compared the antihypertensive efficacy of terazosin and doxazosin. Both drugs achieved similar therapeutic success rates, but terazosin required a significantly higher mean daily dose to achieve this comparable effect [1].

Hypertension Pharmacology Clinical Trial

Terazosin vs. Prazosin: A Four-Fold Longer Half-Life Enabling Once-Daily Dosing

Comparative pharmacokinetic analyses establish that terazosin possesses a significantly longer plasma elimination half-life than its structural analog prazosin, which is a key differentiator for dosing convenience and sustained receptor blockade [1].

Pharmacokinetics Drug Development Hypertension

Comparative BPH Efficacy: Terazosin Provides a 22% Improvement in Peak Urinary Flow Rate, Surpassing Finasteride

A systematic review of 17 randomized trials involving 5,151 men with benign prostatic obstruction (BPO) pooled data to compare the efficacy of terazosin against placebo, finasteride, and other alpha-blockers [1].

Benign Prostatic Hyperplasia Urology Systematic Review

Terazosin and Doxazosin Induce Prostate Apoptosis in Patients, Uncoupling Symptom Relief from Cell Proliferation

A clinical study evaluated the effect of terazosin and doxazosin on prostate cell dynamics in BPH patients. Both drugs induced significant apoptosis in prostatic epithelial and stromal cells without affecting cell proliferation, suggesting a class-specific, receptor-independent mechanism that contributes to therapeutic benefit [1].

Apoptosis Prostate Cancer BPH Mechanism of Action

Terazosin as an Activator of Pgk1 and Hsp90: A Novel Mechanism for Stress Resistance and Neuroprotection

Terazosin has been identified as an activator of phosphoglycerate kinase 1 (Pgk1) and the chaperone protein Hsp90, a mechanism entirely distinct from its canonical α1-adrenoceptor antagonism. This activity promoted multi-stress resistance and improved survival in rodent models of stroke and sepsis [1].

Neuroprotection HSP90 Pgk1 Drug Repurposing

Optimized Research and Industrial Application Scenarios for Terazosin Hydrochloride (CAS 70024-40-7)


Urological Research in Benign Prostatic Hyperplasia (BPH)

Terazosin remains a gold-standard reference compound for BPH research due to its well-characterized clinical efficacy. Its use is indicated in studies modeling lower urinary tract symptoms (LUTS), where a 22% improvement in peak urinary flow rate can be expected as a benchmark [1]. It is also a critical tool for investigating the α1-adrenoceptor-independent induction of prostate apoptosis, a property shared with doxazosin [2].

Cardiovascular Research in Hypertension

Terazosin serves as a prototypical long-acting alpha-1 blocker in hypertension models. Its 12-hour half-life makes it suitable for studies requiring once-daily dosing and sustained receptor antagonism, distinguishing it from short-acting agents like prazosin [3]. It is also a valuable comparator in studies evaluating the efficacy and safety of newer antihypertensive agents, with established data showing a 57% rate of achieving normalized blood pressure at a 5.6 mg daily dose [4].

Neuroprotection and Stress Resistance Research

Terazosin has a unique and validated application as a chemical activator of Pgk1 and Hsp90, making it a high-value tool compound for studies on cellular stress resistance, organ protection, and neurodegenerative diseases [5]. Its use is supported by data showing improved outcomes in preclinical models of stroke, sepsis, and protein aggregation [5][6]. This is a key area where terazosin is irreplaceable by other alpha-1 blockers.

Investigative Toxicology and Safety Pharmacology

Due to its well-documented side effect profile, particularly the risk of 'first-dose' hypotension and syncope, terazosin is a critical reference compound in safety pharmacology studies evaluating the cardiovascular effects of alpha-1 blockade [7]. It can be used as a positive control in assays designed to detect orthostatic hypotension or to investigate the mechanistic basis of these adverse events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terazosin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.